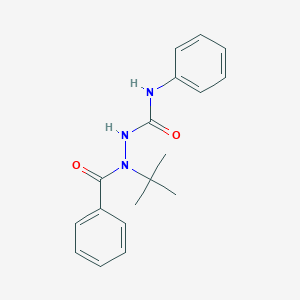![molecular formula C13H11Br2NO B295453 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline is a chemical compound that belongs to the class of furoquinolines. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. It may also modulate the expression of certain genes involved in cancer cell growth and proliferation. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties, which may be attributed to its ability to inhibit certain enzymes and proteins.
实验室实验的优点和局限性
One of the major advantages of using 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline in lab experiments is its potential to inhibit cancer cell growth and proliferation. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new anti-cancer drugs. However, one of the limitations of using this compound is its toxicity, which may limit its application in certain experiments.
未来方向
There are several future directions for research on 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline. One of the areas of focus is the development of new drugs based on this compound for the treatment of cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action and biochemical effects of this compound. Finally, the synthesis method of 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline can be optimized to improve its yield and purity.
In conclusion, 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis of 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline involves a series of chemical reactions. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then treated with a brominating agent to obtain the final product.
科学研究应用
4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anti-cancer activity by inhibiting the growth of various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.
属性
分子式 |
C13H11Br2NO |
|---|---|
分子量 |
357.04 g/mol |
IUPAC 名称 |
4-bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H11Br2NO/c1-7-2-3-11-9(4-7)12-10(13(15)16-11)5-8(6-14)17-12/h2-4,8H,5-6H2,1H3 |
InChI 键 |
MWUYARNFAOQTSV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C3=C2OC(C3)CBr)Br |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C3=C2OC(C3)CBr)Br |
溶解度 |
9.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}{3-nitrophenyl}methylphosphonate](/img/structure/B295398.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)
